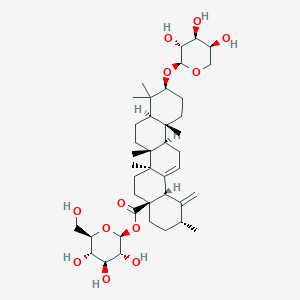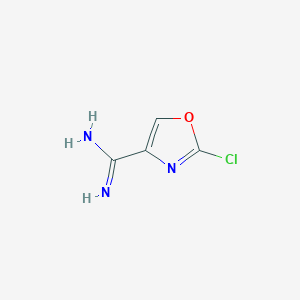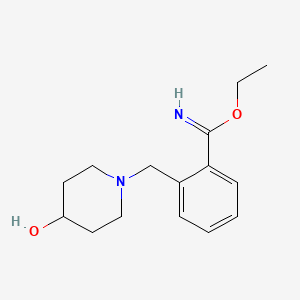
2-(4-Hydroxy-piperidin-1-ylmethyl)-benzimidic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxy-piperidin-1-ylmethyl)-benzimidic acid ethyl ester is a complex organic compound that features a piperidine ring, a benzimidazole core, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-piperidin-1-ylmethyl)-benzimidic acid ethyl ester typically involves multiple steps. One common route starts with the preparation of 4-hydroxy-piperidine, which is then reacted with benzimidazole derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps like crystallization or chromatography to isolate the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Hydroxy-piperidin-1-ylmethyl)-benzimidic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzimidazole core can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the ester group can produce primary alcohols .
Applications De Recherche Scientifique
2-(4-Hydroxy-piperidin-1-ylmethyl)-benzimidic acid ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Hydroxy-piperidin-1-ylmethyl)-benzimidic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-piperidine: A simpler analog with similar structural features but lacking the benzimidazole core.
Benzimidazole derivatives: Compounds with a benzimidazole core but different substituents on the piperidine ring.
Ethyl esters of benzimidazole: Compounds with similar ester functional groups but different ring structures.
Uniqueness
2-(4-Hydroxy-piperidin-1-ylmethyl)-benzimidic acid ethyl ester is unique due to its combination of a piperidine ring, benzimidazole core, and ester functional group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
887578-10-1 |
|---|---|
Formule moléculaire |
C15H22N2O2 |
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
ethyl 2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidate |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-15(16)14-6-4-3-5-12(14)11-17-9-7-13(18)8-10-17/h3-6,13,16,18H,2,7-11H2,1H3 |
Clé InChI |
ISIMSJFXOPZCSM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=N)C1=CC=CC=C1CN2CCC(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Bromopyridin-2-yl)amino]cyclohexan-1-ol](/img/structure/B12441763.png)
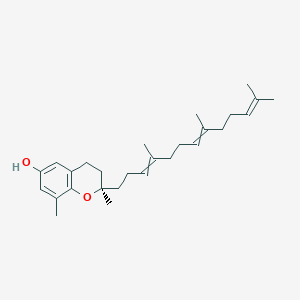
![7-methoxy-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B12441779.png)
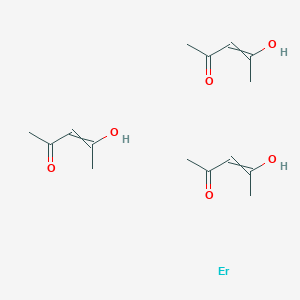
![[1-(2-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12441802.png)
![Tert-butyl (3S)-3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B12441810.png)
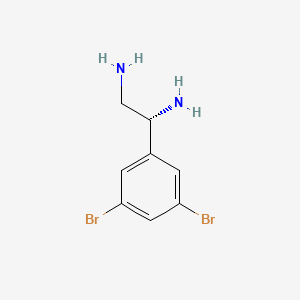
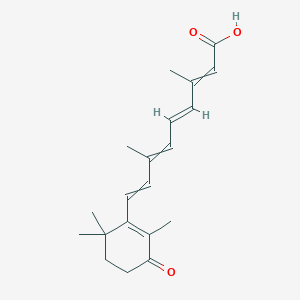
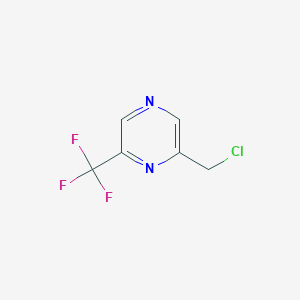
![2-(6-chlorobenzo[d]isoxazol-3-yl)-N-(2-(dimethylamino)ethyl)-4-methylthiazole-5-carboxamide](/img/structure/B12441829.png)
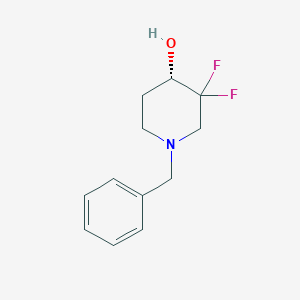
![3-[4-(Bromomethyl)phenyl]prop-2-enoic acid](/img/structure/B12441841.png)
